molecular formula C12H18N4O3 B10959544 1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one

1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10959544
M. Wt: 266.30 g/mol
InChI Key: XMASOIKXYCYMTR-UHFFFAOYSA-N
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Description

1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine and pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings through a propanone linker, often using reagents like alkyl halides and bases under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-2-one: Similar structure with a different position of the ketone group.

    1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)butan-1-one: Similar structure with an extended carbon chain.

Uniqueness

1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-(3-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C12H18N4O3/c1-10-4-2-3-7-15(10)12(17)6-9-14-8-5-11(13-14)16(18)19/h5,8,10H,2-4,6-7,9H2,1H3

InChI Key

XMASOIKXYCYMTR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CCN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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